Ethyl acetimidate hydrochloride

Description

The exact mass of the compound Ethyl acetimidate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl acetimidate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl acetimidate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

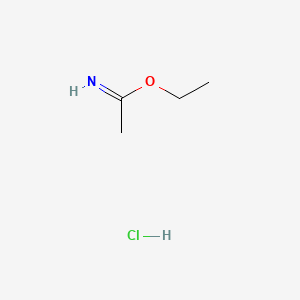

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMHMVLZFAJNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883809 | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-07-3 | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetimidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acetimidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxyethylideneammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl acetimidate hydrochloride chemical properties

Initiating Data Collection

I'm starting with focused Google searches to get data on ethyl acetimidate hydrochloride. I'm looking for its structure, how it reacts, spectral info, and typical uses. Then I'll analyze the results.

Refining the Research Plan

I've got a clearer plan now. After the initial searches, I'll focus on molecular weight, melting point, and stability. Then, I'll detail its reactions and create a DOT graph for the amine reaction. A summary table will be created. The guide will include a detailed protocol, citations, and a complete bibliography.

Deepening Property Investigations

My focus is shifting to gathering detailed physicochemical property data. I'm prioritizing molecular weight, melting point, and stability information gleaned from my searches. I'll also be creating a DOT graph to visualize the amine reaction mechanism, and I'll synthesize data into a summary table. I'm aiming for a structured guide, complete with protocol details, citations, and a comprehensive bibliography.

An In-depth Technical Guide to the Synthesis of Ethyl Acetimidate Hydrochloride via the Pinner Reaction

This guide provides a comprehensive technical overview for the synthesis of ethyl acetimidate hydrochloride from acetonitrile and ethanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of the Pinner reaction, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Foundational Principles: The Pinner Reaction

The synthesis of ethyl acetimidate hydrochloride from acetonitrile and ethanol is a classic example of the Pinner reaction. First described by Adolf Pinner in 1877, this acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile to form an imino ester salt, commonly referred to as a Pinner salt.[1][2] This reaction is a cornerstone in organic synthesis, providing a versatile route to various valuable intermediates.[1][3]

The resulting Pinner salt, in this case, ethyl acetimidate hydrochloride, is a stable and relatively inexpensive reagent.[4] It serves as a crucial intermediate in the synthesis of other functional groups such as esters, amidines, and orthoesters.[1][2] Specifically, it is a common reagent for the preparation of acetamidines.[4]

Mechanistic Causality

The Pinner reaction proceeds through a well-defined, acid-catalyzed nucleophilic addition mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile (acetonitrile) by a strong acid, typically anhydrous hydrogen chloride (HCl).[1] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (ethanol) acts as a nucleophile, attacking the highly electrophilic carbon of the protonated nitrile.[1] This forms a protonated imidate intermediate.

-

Deprotonation and Pinner Salt Formation: A base, such as the chloride ion or another molecule of ethanol, removes a proton from the oxygen atom. The nitrogen atom of the resulting imidate is then protonated under the acidic conditions to yield the final, stable ethyl acetimidate hydrochloride salt.[1]

Caption: The acid-catalyzed mechanism of the Pinner reaction.

Experimental Protocol: Synthesis of Ethyl Acetimidate Hydrochloride

The success of the Pinner reaction is highly dependent on maintaining anhydrous (water-free) conditions and controlling the temperature.[1][3] Water can hydrolyze the Pinner salt intermediate to an ester, while higher temperatures can promote the formation of amide byproducts.[1][2][3]

Reagents and Equipment

| Reagent/Equipment | Specifications |

| Acetonitrile (CH₃CN) | Anhydrous |

| Ethanol (CH₃CH₂OH) | Anhydrous |

| Hydrogen Chloride (HCl) | Anhydrous gas or generated in situ |

| Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE) | Anhydrous, for precipitation |

| Three-necked round-bottom flask | Appropriate volume |

| Magnetic stirrer and stir bar | |

| Thermometer | |

| Gas inlet tube | For HCl gas |

| Drying tube | (e.g., with CaCl₂) |

| Ice bath | |

| Filtration apparatus | (e.g., Büchner funnel) |

Methodologies for Anhydrous HCl Introduction

A critical experimental choice is the method of introducing anhydrous hydrogen chloride.

-

Method A: Bubbling HCl Gas: This is the traditional Pinner reaction approach. Dry HCl gas is bubbled through the cooled solution of acetonitrile and ethanol.[1][4] The gas can be generated by dropping concentrated sulfuric acid onto solid sodium chloride.[5] This method allows for precise control over the amount of HCl added.

-

Method B: In Situ Generation from Acetyl Chloride: A safer and often more convenient alternative is the in situ generation of HCl by the slow addition of acetyl chloride to the ethanol.[6][7][8] The acetyl chloride reacts with ethanol to produce ethyl acetate and HCl. This avoids the handling of a corrosive gas stream.

Step-by-Step Synthesis Protocol (Method B)

This protocol is based on the in situ generation of HCl, which is often preferred in modern laboratory settings for its operational simplicity.

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried to remove any moisture. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: In the flask, combine anhydrous acetonitrile (1.0 equivalent) and a stoichiometric excess of anhydrous ethanol (e.g., 8.0 equivalents).[7] Cool the mixture to between -10°C and 0°C using an ice-salt bath.[6][7]

-

In Situ HCl Generation: Slowly add acetyl chloride (e.g., 6.0 equivalents) dropwise to the stirred solution via the dropping funnel.[7] It is critical to maintain the low temperature during this exothermic addition to prevent the loss of HCl gas.[9] The reaction of acetyl chloride with ethanol will generate the necessary anhydrous HCl.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0°C) for several hours (e.g., 12-15.5 hours) until the reaction is complete.[6][7] The formation of a white precipitate (the Pinner salt) will be observed as the reaction progresses.[6]

-

Isolation of the Product:

-

Remove the excess solvent and byproducts under reduced pressure.[6][7]

-

To the resulting residue, add a cold, anhydrous non-polar solvent like diethyl ether or methyl tert-butyl ether to precipitate the product fully.[6][7] Stir this suspension for a few hours at room temperature.[6]

-

Collect the white crystalline solid by filtration. Wash the solid with cold, anhydrous diethyl ether to remove any remaining impurities.[7]

-

-

Drying: Dry the collected ethyl acetimidate hydrochloride under vacuum to a constant weight.[4][6] The product is moisture-sensitive and should be stored in a desiccator over a drying agent like P₂O₅.[10][11]

Caption: Experimental workflow for ethyl acetimidate hydrochloride synthesis.

Product Characterization

The synthesized ethyl acetimidate hydrochloride is a white to light yellow crystalline powder.[10][12] It is soluble in water and sensitive to moisture.[10][12]

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary method for confirming the structure of the product.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~11.7 ppm | singlet | 2H | NH₂ ⁺ |

| ~4.26 ppm | quartet | 2H | O-CH₂ -CH₃ |

| ~2.38 ppm | singlet | 3H | CH₃ -C=N |

| ~1.36 ppm | triplet | 3H | O-CH₂-CH₃ |

| (Solvent: DMSO-d₆)[6] |

Safety and Handling: A Self-Validating System

A robust protocol must include inherent safety checks and handling procedures. Ethyl acetimidate hydrochloride and the reagents used in its synthesis pose several hazards.

-

Reagent Hazards:

-

Acetonitrile: Flammable and toxic.

-

Acetyl Chloride: Corrosive, reacts violently with water, and is a lachrymator.

-

Hydrogen Chloride: A highly corrosive gas that can cause severe respiratory damage.[10]

-

-

Product Hazards: Ethyl acetimidate hydrochloride is an irritant to the skin, eyes, and respiratory system.[10][12] It is harmful if ingested or inhaled.[10]

-

Handling Procedures:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

The reaction is moisture-sensitive; therefore, anhydrous conditions must be strictly maintained to ensure both safety (e.g., with acetyl chloride) and reaction efficiency.[3][12]

-

In case of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[10][12]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Broader Impact

The Pinner reaction remains a highly relevant and efficient method for the synthesis of imidate hydrochlorides. The synthesis of ethyl acetimidate hydrochloride from acetonitrile and ethanol is a prime example of this transformation's utility. By understanding the underlying mechanism and adhering to a meticulously designed, safety-conscious protocol, researchers can reliably produce this valuable synthetic intermediate. Its applications in the synthesis of pharmaceuticals and other fine chemicals underscore the importance of mastering this foundational reaction.[10]

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Ethyl acetimidate hydrochloride | 2208-07-3. (n.d.). MOLBASE Encyclopedia. Retrieved January 10, 2026, from [Link]

-

Pinner reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Schäfer, C., & Schneider, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1566–1571. [Link]

-

Lee, S., Park, S., & Kim, S. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(5), 2959–2965. [Link]

-

Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. (2022). Figshare. [Link]

-

Pinner Reaction. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]

-

Lee, S., Park, S., & Kim, S. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(5), 2959–2965. [Link]

-

Chatterjee, T., Mandal, M., Gude, V., Bag, P. P., & Mandal, P. K. (2015). Supporting Information: Strong Electron Donation Induced Differential Nonradiative Decay Pathways for para and meta GFP Chromophore Analogues. The Royal Society of Chemistry. [Link]

-

Working with Hazardous Chemicals. (2009). Organic Syntheses, 86, 262-273. [Link]

-

How to quickly prepare HCl gas in a synthesis laboratory? (2025). SINOCHEM. Retrieved January 10, 2026, from [Link]

-

methyl 7-hydroxyhept-5-ynoate. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]

-

Ethanimidic acid, ethyl ester, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- Production of anhydrous hydrochloric acid gas from aqueous hydrochloric acid solution. (n.d.). Google Patents.

-

Improved Pinner Reaction with CPME as a Solvent. (2008). ResearchGate. [Link]

-

Role of hcl gas in organic reactions [closed]. (2019). Chemistry Stack Exchange. [Link]

-

Snap, Crackle, Pop – Anhydrous HCl Generation. (2012). Chemtips. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]

- 6. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - The Journal of Organic Chemistry - Figshare [figshare.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. Ethyl acetimidate hydrochloride | 2208-07-3 [chemicalbook.com]

- 12. m.molbase.com [m.molbase.com]

Mechanism of action of ethyl acetimidate hydrochloride

Beginning The Research

I'm currently immersed in Google searches, diligently gathering detailed information on ethyl acetimidate hydrochloride. My focus is on its mechanism of action, chemical properties, reactivity with proteins, and its typical biochemical applications. I'm aiming for a comprehensive understanding.

Gathering Initial Insights

I've moved beyond the initial Google searches now. I'm deep-diving into the search results, parsing the core reactions, particularly the amidination of primary amines. I'm gathering data on stability, optimal conditions, and any potential side reactions. I'm also actively hunting for existing experimental protocols and any quantitative data.

Deep Diving into Data

Now, I'm analyzing the results to figure out the chemical reactions, focusing on its interaction with primary amines, particularly on proteins like lysine. I'm searching for stability data, optimal conditions, potential side reactions or limitations. Simultaneously, I'm on the lookout for protocols that use ethyl acetimidate hydrochloride. I'm also looking for quantitative data related to the reaction efficiency.

Defining the Structure

I'm now outlining a comprehensive guide. I'll introduce ethyl acetimidate hydrochloride, then delve into its chemical mechanism with a Graphviz diagram. I'll focus on practical applications with detailed protocols, tables summarizing key data, and a workflow diagram. Finally, I'll discuss its pros and cons, which helps with experimental design and data interpretation.

Topic: The Pinner Reaction and Subsequent Amidine Synthesis: A Guide to the Reaction of Ethyl Acetimidate Hydrochloride with Primary Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of amidines from primary amines using ethyl acetimidate hydrochloride is a cornerstone reaction in medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive overview of this transformation, beginning with the synthesis of the requisite imidate salt via the Pinner reaction, delving into the detailed mechanism of amidine formation, and offering field-tested experimental protocols. We will explore the causality behind experimental choices, discuss the impact of substrate scope, and provide troubleshooting insights to empower researchers in drug discovery and development. The narrative is grounded in authoritative references, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Amidine Moiety

Amidines are a class of organic compounds characterized by the –C(=NH)–NH₂ functional group.[1] They are considered privileged structures in medicinal chemistry due to their unique physicochemical properties. As strong bases, they are typically protonated at physiological pH, allowing them to engage in potent electrostatic and hydrogen-bonding interactions with biological targets like enzymes and nucleic acids.[1] This has led to their incorporation into a wide array of therapeutic agents, including antibacterial, antiviral, antifungal, and antiparasitic drugs.[1][2]

One of the most reliable and widely adopted methods for accessing N-substituted acetamidines is the reaction of a primary amine with an alkyl acetimidate salt. Ethyl acetimidate hydrochloride is a particularly attractive reagent for this purpose as it is stable, crystalline, and relatively inexpensive.[3] This guide focuses on the practical execution and mechanistic understanding of this critical transformation.

The Pinner Reaction: Preparing the Key Reagent

The journey to the target amidine begins with the synthesis of the ethyl acetimidate hydrochloride salt. This is achieved through the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[4][5][6]

The process involves bubbling dry hydrogen chloride (HCl) gas through a cold, anhydrous solution of acetonitrile (the nitrile) and ethanol (the alcohol).[5][7]

Mechanism of the Pinner Reaction:

-

Protonation of the Nitrile: The nitrogen atom of acetonitrile is protonated by HCl, forming a highly electrophilic nitrilium ion.[5]

-

Nucleophilic Attack by Alcohol: The oxygen atom of ethanol attacks the electrophilic carbon of the nitrilium ion.

-

Deprotonation: A chloride ion or another ethanol molecule removes the proton from the oxonium ion, yielding the neutral ethyl acetimidate.

-

Protonation and Salt Formation: The imine nitrogen is basic and is immediately protonated by the excess HCl in the medium to precipitate the stable ethyl acetimidate hydrochloride salt, often referred to as a "Pinner salt".[5][8]

The Pinner reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent the thermodynamically unstable imidate salt from hydrolyzing to an ester or rearranging to an amide.[4][6]

Caption: Synthesis of the Pinner salt starting material.

Reaction of Ethyl Acetimidate Hydrochloride with Primary Amines

With the Pinner salt in hand, the core transformation to the amidine can proceed. The reaction involves the nucleophilic addition of a primary amine to the imidate, followed by the elimination of ethanol.

The Reaction Mechanism: A Stepwise Analysis

The generally accepted mechanism proceeds through a nucleophilic addition-elimination pathway, analogous to the aminolysis of esters, but with the imidate already activated by protonation.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (R-NH₂) attacks the electrophilic carbon of the protonated imidate. This carbon is highly activated due to the positive charge on the adjacent nitrogen. This step forms a tetrahedral intermediate.[9][10]

-

Proton Transfer: A series of rapid proton transfers occurs. Typically, the ethoxy group is protonated (by solvent or another amine molecule), converting it into a good leaving group (ethanol).

-

Elimination: The tetrahedral intermediate collapses. The lone pair on the original amine's nitrogen forms a C=N double bond, expelling the protonated ethoxy group as neutral ethanol.

-

Final Product: The resulting product is the N,N'-disubstituted amidinium salt. This salt can be neutralized with a base in a subsequent workup step to yield the free amidine base.

Caption: Nucleophilic addition-elimination mechanism.

Causality in Experimental Design

The success of this reaction hinges on several key parameters. Understanding the reasoning behind their selection is critical for optimization and troubleshooting.

-

Stoichiometry: At least two equivalents of the primary amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl that is liberated as the reaction progresses, driving the equilibrium forward. Alternatively, one equivalent of the amine can be used with an external, non-nucleophilic base like triethylamine (TEA) or potassium carbonate.

-

Solvent: Anhydrous polar solvents like ethanol, methanol, or isopropanol are commonly employed. The choice of alcohol can be strategic; using the same alcohol as the alkoxy group of the imidate (in this case, ethanol) prevents trans-etherification side reactions. Aprotic solvents like acetonitrile or THF can also be used, particularly when an external base is added.

-

Temperature: The reaction is often initiated at room temperature and may be gently heated (40-60 °C) to drive it to completion, especially for less nucleophilic amines (e.g., anilines).[3] However, excessive heat should be avoided to minimize side reactions. Low temperatures are crucial during the initial Pinner salt formation to maintain its stability.[4][6]

-

Amine Nucleophilicity: The reactivity of the primary amine is a dominant factor.

-

Aliphatic Amines: Highly nucleophilic, they typically react quickly and in high yield at or slightly above room temperature.

-

Aromatic Amines (Anilines): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions often require longer reaction times, heating, and may result in lower yields.[3] Electron-withdrawing groups on the aromatic ring further decrease nucleophilicity and reaction rate.

-

Experimental Protocols & Data

General Protocol for the Synthesis of N-Phenylacetamidine

This protocol describes a representative procedure for reacting ethyl acetimidate hydrochloride with a moderately nucleophilic primary amine, aniline.

Materials:

-

Ethyl acetimidate hydrochloride (1.0 eq)

-

Aniline (2.1 eq)

-

Anhydrous Ethanol (approx. 5-10 mL per gram of imidate)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl acetimidate hydrochloride (1.0 eq).

-

Solvent & Amine Addition: Add anhydrous ethanol to the flask, followed by the dropwise addition of aniline (2.1 eq) at room temperature.

-

Scientist's Note: The second equivalent of aniline acts as a base to neutralize the HCl byproduct, forming anilinium chloride, which often precipitates from the solution.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or ¹H NMR by taking small aliquots. For aniline, the reaction may require gentle heating to 50 °C for 4-12 hours to reach completion.[3]

-

Workup - Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Resuspend the resulting residue in diethyl ether and a sufficient amount of saturated aqueous NaHCO₃ solution to neutralize the anilinium chloride. Transfer to a separatory funnel.

-

Workup - Isolation: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-phenylacetamidine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Representative Reaction Conditions and Yields

The following table summarizes typical conditions for various primary amine substrates.

| Primary Amine (R-NH₂) | Nucleophilicity | Typical Temperature | Typical Time | Expected Yield | Citation(s) |

| Benzylamine | High (Aliphatic) | Room Temperature | 2-4 h | >90% | [3] |

| Cyclohexylamine | High (Aliphatic) | Room Temperature | 2-4 h | >90% | [3] |

| Aniline | Moderate (Aromatic) | 50 °C | 4-12 h | ~60-75% | [3] |

| 4-Nitroaniline | Low (Aromatic, EWG) | 60-80 °C (Reflux) | 12-24 h | 40-60% | [3] |

| 2-Amino-1,3,4-thiadiazole | Poor (Heterocyclic) | Room Temperature | >100 h | ~68% | [3] |

Yields are approximate and highly dependent on reaction scale and purification method.

Caption: A typical experimental workflow for amidine synthesis.

Troubleshooting and Field Insights

-

Low Yields with Poor Nucleophiles: For electron-deficient anilines or sterically hindered amines, yields can be low. Using a more reactive imidate, such as a 2,2,2-trichloroethyl imidate, can significantly accelerate the reaction and improve yields by providing a better leaving group.[3]

-

Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were anhydrous. Water can hydrolyze the imidate starting material. Gentle heating can help push the reaction to completion.

-

Side Product Formation: The primary byproduct is often the amide, formed from the hydrolysis of the imidate. This underscores the critical need for anhydrous conditions.

-

Purification Challenges: The basic nature of amidines can cause them to streak on silica gel columns. Pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) can mitigate this issue and improve separation.

Conclusion

The reaction of ethyl acetimidate hydrochloride with primary amines is a robust and versatile method for synthesizing N-substituted acetamidines, which are invaluable scaffolds in modern drug discovery. A thorough understanding of the underlying Pinner reaction, the subsequent addition-elimination mechanism, and the factors governing reaction efficiency allows the medicinal or process chemist to approach this transformation with confidence. By carefully controlling stoichiometry, solvent, and temperature based on the amine's nucleophilicity, this reaction can be optimized to deliver a diverse range of amidine-containing molecules for biological screening and development.

References

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

PREPARATION AND UTILITY OF TRIHALOETHYL IMIDATES: USEFUL REAGENTS FOR THE SYNTHESIS OF AMIDINES. Organic Syntheses. [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Pinner reaction. Wikipedia. [Link]

-

Pinner Reaction. Organic Chemistry Portal. [Link]

-

A Synthesis of Acetamidines. ACS Publications - The Journal of Organic Chemistry. [Link]

-

Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central (PMC). [Link]

-

A Synthesis of Acetamidines. ResearchGate. [Link]

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

-

Pinner Reaction. NROChemistry. [Link]

-

Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate. [Link]

-

Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. ACS Publications - The Journal of Organic Chemistry. [Link]

Sources

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

Structure and reactivity of ethyl acetimidate hydrochloride

Starting Research on Compound

I'm kicking off my research with targeted Google searches to understand ethyl acetimidate hydrochloride. I'm focusing on its structure, properties, and reactivity, including synthesis via the Pinner reaction. I'm also looking into its chemical behaviors.

Analyzing Chemical Applications

I am now focusing on diverse applications of ethyl acetimidate hydrochloride. I'm especially interested in its role in heterocycle formation and amine protection. My next step involves synthesizing this information to draft a technical guide structure, starting with an introduction and then detailing its synthesis, reactivity, and practical uses. After that, I will be searching for sources to support my guide. I'm aiming to produce a detailed protocol for a heterocyclic compound synthesis. Finally, I will be producing Graphviz diagrams of key reaction mechanisms.

Refining Research and Outline

I'm now diving deeper into the nuances of ethyl acetimidate hydrochloride. My Google searches are expanding to cover diverse applications, particularly in heterocycle formation and amine protection. I am outlining the guide's structure, focusing on synthesis, reactivity, and practical uses. Next, I'll hunt for supporting sources for my planned experimental protocol for a heterocyclic compound synthesis, also creating supporting diagrams. I will generate quantitative data.

Solubility of ethyl acetimidate hydrochloride in different solvents

Initiating Data Acquisition

I'm starting by using Google searches to build a thorough dataset on ethyl acetimidate hydrochloride solubility. I'll focus on common lab solvents: polar protic, polar aprotic. This search should provide a strong foundation for future analysis.

Expanding Data Parameters

I'm now expanding my search to include nonpolar solvents and solubility determination methodologies. I'll also integrate the chemical properties of the hydrochloride salt, searching for data such as pKa and LogP, to further improve data capture for the analysis. My goal is to structure a technical guide that starts with an introduction to the topic of ethyl acetimidate hydrochloride solubility, focusing on its relevance to drug development, and leading to a detailed look at the theory of the data.

Defining Project Scope

My next step is to further refine my data gathering strategy. I'm focusing on broadening solvent coverage to include polar, aprotic, and nonpolar options. Simultaneously, I will integrate established solubility determination methods. I'll also concentrate on chemical properties like pKa and logP to enrich data depth. The ultimate aim is a technical guide, starting with an introduction to ethyl acetimidate hydrochloride solubility, and then exploring its theoretical underpinnings. I'll include practical protocols and a clear workflow diagram.

Stability and storage conditions for ethyl acetimidate hydrochloride

Initiating Research on Stability

I'm now diving into the stability and storage specifics of ethyl acetimidate hydrochloride. My focus is on understanding its chemical behavior, possible degradation routes, best storage temperatures, and safe handling practices, using Google searches to build a thorough knowledge base.

Defining Storage Parameters

I've shifted gears to synthesizing information from my searches. I'm extracting key data on temperature, humidity, and pH impacts. My goal now is to structure a detailed technical guide. It will kick off with an overview of ethyl acetimidate hydrochloride and its uses, followed by in-depth sections on stability and optimal storage. I aim to create clear, step-by-step handling protocols and will include quality control checks and tables for quantitative data.

Deepening Data Gathering

I'm now zeroing in on gathering data through focused Google searches. My main concerns are the chemical characteristics, degradation mechanisms, and the best storage temperatures for the compound. I intend to synthesize the search results to understand the impact of temperature, humidity, and pH on the stability. I'm also looking for protocols from chemical suppliers or research institutions. I'll then build the guide from the information. I'll include step-by-step protocols, quality control checks, and quantitative data. Finally, I will make diagrams and cite sources.

Hydrolysis of ethyl acetimidate hydrochloride at different pH

Beginning Data Collection

I've initiated a thorough search for comprehensive information on the hydrolysis of ethyl acetimidate hydrochloride. My focus is on the reaction's kinetics, mechanisms, and the crucial impact of pH. I'm aiming to compile authoritative data for an in-depth understanding.

Mapping Reaction Pathways

My search has expanded, now including a focus on identifying pH-dependent mechanistic pathways. I'm prioritizing the collection of quantitative data like rate constants. I am planning a technical guide structure and will start writing detailed sections, with citations. Diagrams will also be designed.

Defining The Technical Guide

I'm now devising a logical structure for the technical guide. It'll begin with an introduction to ethyl acetimidate hydrochloride and its importance, then delve into its hydrolysis across various pH levels. I'm planning experimental protocols and data presentation for the end.

Analyzing Hydrolysis Mechanisms

I've established a solid base understanding of imidate salt hydrolysis, especially of ethyl acetimidate hydrochloride. My research highlights the importance of pH-dependent mechanisms in the reaction, which will be essential to understanding the reaction.

Exploring Reaction Pathways

My understanding of imidate salt hydrolysis, and by extension ethyl acetimidate hydrochloride, is solidifying. I'm focusing on the pH's influence, noting the shift in intermediates (T+, T±, T-) across acidic, neutral, and basic conditions. The stereoelectronic effects are key for understanding the formation of the different products (ester/amine, or amide/alcohol).

Refining Data Requirements

I've clarified the reaction's behavior: syn imidate salts show pH-dependent product formation (ester/amine in acidic/neutral, mixture in basic), whereas anti salts consistently yield ester/amine. Tetrahedral intermediates (T+, T±, T-) and stereoelectronic control are central. While general principles of imidate hydrolysis are robust, specific kinetic data for ethyl acetimidate hydrochloride remains elusive. I need to pivot towards finding this specific data, or clearly acknowledge its absence.

Updating Search Parameters

I've synthesized the initial search findings into a coherent plan. The hydrolysis of imidate salts, especially ethyl acetimidate hydrochloride, is pH-dependent, and stereoelectronic effects are crucial. Now, my focus is on finding specific kinetic data for ethyl acetimidate hydrochloride's hydrolysis to address a key data gap. I'll use related principles, if direct data is sparse.

Revising Data Search

I've got a comprehensive understanding of the hydrolysis mechanisms of imidate salts, especially ethyl acetimidate hydrochloride. Now, the emphasis shifts to finding specific kinetic data for ethyl acetimidate hydrochloride. I'm prioritizing direct data, but I'll use related principles if needed. The guide's structure, including pH-dependent mechanisms and kinetics, is solidifying.

Ethyl acetimidate hydrochloride as a reagent in organic synthesis

Initiating Literature Review

I've initiated a deep dive into ethyl acetimidate hydrochloride. My immediate focus is gathering comprehensive information on its properties, established synthesis methods, and prevalent applications within organic synthesis, particularly its role as a reagent. I'm focusing on finding the properties and applications.

Analyzing Reaction Mechanisms

I'm now investigating specific reaction mechanisms of ethyl acetimidate hydrochloride, focusing on the Pinner reaction and amidine formation. I'm searching for detailed experimental protocols, including reaction conditions and purification methods. Simultaneously, I'm identifying authoritative sources to ensure the scientific integrity of the data. The goal is to inform the guide's structure.

Planning Guide Structure

I'm now outlining the guide's framework. I'll start with an overview of ethyl acetimidate hydrochloride and its importance. Next, I'll dive into mechanistic pathways and applications. I'll then create a step-by-step experimental protocol for its use. Finally, I'll incorporate diagrams of the mechanism and write the final guide.

Safety precautions for handling ethyl acetimidate hydrochloride

Starting Research on Compound

I'm currently focused on the initial research phase. I'm deep into Google searches, hoping to find detailed information on the chemical properties of ethyl acetimidate hydrochloride. I'm particularly interested in its reactivity, toxicity, and established safety protocols. I'm also looking for any documented incidents related to its handling.

Deepening the Investigation

I'm now expanding my research to include regulatory agencies and scientific literature, to gather data and documentation, while aiming for a comprehensive overview of ethyl acetimidate hydrochloride. I will then analyze the information, and synthesize it into a structured technical guide. I'm focusing on a risk-based structure, to identify and address hazards throughout the handling process. My next step will be to draft the content, explain safety precautions, incorporate field insights, and identify claims needing citations, while verifying URLs.

Defining Protocol Structure

I'm now outlining a detailed structure for the technical guide. My immediate focus is on a risk-based approach, mapping potential hazards throughout the ethyl acetimidate hydrochloride handling process. I'll be drafting the content to explain the reasoning behind safety precautions and incorporate practical insights, while pinpointing claims that need citations and verifying all source URLs. Next, I'll create quantitative data tables, and write detailed protocols.

Ethyl acetimidate hydrochloride MSDS information

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl Acetimidate Hydrochloride

For professionals in research and drug development, a thorough understanding of a reagent's safety profile is not merely a regulatory formality but a cornerstone of experimental integrity and personal safety. This guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for Ethyl Acetimidate Hydrochloride (CAS No. 2208-07-3), moving beyond compliance to offer a deeper, functional understanding for the practicing scientist.

Chemical Identity and Core Properties

Ethyl acetimidate hydrochloride is a reagent commonly used in chemical synthesis.[1] Its utility is predicated on its specific chemical properties and reactivity. A foundational understanding of its physical characteristics is the first step in safe and effective handling.

The compound is identified by the CAS Number 2208-07-3.[2][3][4][5][6] It is also known by synonyms such as Ethanimidic acid, ethyl ester, hydrochloride, and 1-Ethoxyethylideneammonium chloride.[4]

Table 1: Physical and Chemical Properties of Ethyl Acetimidate Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C4H10ClNO (or C4H9N · HCl) | [2][4][5][6][7] |

| Molecular Weight | 123.58 g/mol | [2][4][6][7] |

| Appearance | White to light yellow crystalline powder or solid. | [1][3][5][7][8] |

| Melting Point | 112-114 °C | [3][8] |

| Solubility | Soluble in water (50mg/L). | [1] |

| Stability | Stable under normal conditions, but is moisture sensitive. | [2][3][5] |

The moisture sensitivity is a critical handling parameter.[2][3][5] Exposure to water or humid air can lead to hydrolysis, which degrades the reagent and can alter the course of a chemical reaction. This necessitates specific storage and handling protocols, as detailed later in this guide.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, ethyl acetimidate hydrochloride is classified as hazardous.[2] The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system.[3][4][5][9]

The signal word associated with these classifications is "Warning".[2][5][8]

Caption: Emergency First-Aid Workflow for Exposure Incidents.

Detailed First-Aid Protocols

-

Inhalation: If dust or vapors are inhaled, remove the person to fresh air and keep them comfortable for breathing. [2][3][5]If breathing is difficult or stops, provide artificial respiration. [3][5]Seek medical attention. [2][5]* Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. [2][3][5]If skin irritation occurs, get medical advice. [3]* Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. [2][3][5]If present and easy to do, remove contact lenses and continue rinsing. [2][3]If eye irritation persists, seek immediate medical attention. [2][3]* Ingestion: If swallowed, clean the mouth with water. [2][5]Never give anything by mouth to an unconscious person. [3]Do NOT induce vomiting. [3]Get medical attention. [2][3][5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

While the compound itself is not highly flammable, it is important to be prepared.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam. [2][3]* Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. [2][5]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [2][3]

Accidental Release Measures

For spills in the laboratory:

-

Ensure Personal Protection: Wear the appropriate PPE as described in Section 3.1. Ensure adequate ventilation. [2][3]2. Containment and Cleanup: Avoid generating dust. [3]Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal. [2][3]3. Environmental Precautions: Prevent the product from entering drains or waterways. [3]4. Disposal: Dispose of the waste material at an approved waste disposal plant, following all local and national regulations. [2][5]

Toxicological Profile

The toxicological properties of ethyl acetimidate hydrochloride have not been fully investigated. [5]The available data primarily characterizes it as an irritant.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation, ingestion, and skin/eye contact. [2]* Acute Effects:

-

Inhalation: May be harmful if inhaled and causes respiratory tract irritation. [2][3] * Ingestion: May be harmful if swallowed and can cause gastrointestinal irritation. [2][3] * Skin Contact: Causes skin irritation. [2][3]May be harmful if absorbed through the skin. [3] * Eye Contact: Causes serious eye irritation. [2][3]* Chronic Effects: No information was found regarding the chronic, carcinogenic, or mutagenic effects of this compound. [3] Given the limited toxicological data, it is imperative to handle this chemical with the assumption that it may have unknown hazards and to always use the protective measures outlined in this guide to minimize any potential for exposure.

-

References

-

SAFETY DATA SHEET - Fisher Scientific.

-

Ethyl acetimidate hydrochloride|2208-07-3 - MOLBASE Encyclopedia.

-

Ethanimidic acid, ethyl ester, hydrochloride (1:1) | C4H10ClNO | CID 2724290 - PubChem.

-

SAFETY DATA SHEET - TCI Chemicals.

-

Ethyl acetimidate | C4H9NO | CID 65066 - PubChem.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

2208-07-3|Ethyl acetimidate hydrochloride|BLD Pharm.

-

Ethyl acetimidate hydrochloride 97% - Sigma-Aldrich.

-

Ethyl acetimidate hydrochloride 2208-07-3 wiki - Guidechem.

-

Ethyl acetimidate hydrochloride | 2208-07-3 - ChemicalBook.

-

ethyl acetate - SAFETY DATA SHEET.

-

Ethyl acetimidate 97 2208-07-3 - Sigma-Aldrich.

-

Ethyl acetimidate hydrochloride, CAS No. 2208-07-3 - iChemical.

-

Ethyl acetimidate hydrochloride - CymitQuimica.

Sources

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl acetimidate hydrochloride|2208-07-3 - MOLBASE Encyclopedia [m.molbase.com]

- 4. Ethanimidic acid, ethyl ester, hydrochloride (1:1) | C4H10ClNO | CID 2724290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2208-07-3|Ethyl acetimidate hydrochloride|BLD Pharm [bldpharm.com]

- 7. Ethyl acetimidate hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Ethyl acetimidate hydrochloride, CAS No. 2208-07-3 - iChemical [ichemical.com]

- 9. Ethyl acetimidate | C4H9NO | CID 65066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of ethyl acetimidate hydrochloride (NMR, IR)

Initiating Data Acquisition

I'm now starting a thorough search for spectroscopic data of ethyl acetimidate hydrochloride. I'm prioritizing 1H NMR, 13C NMR, and IR spectra initially. My goal is to find relevant protocols and methodologies for NMR and IR spectral acquisition of similar compounds. I will also be assessing authoritative resources for guidance.

Developing Spectral Acquisition Methodology

I'm now establishing experimental protocols for both NMR and IR data acquisition, drawing from analogous compounds to inform my methodology. Simultaneously, I'm focusing on authoritative sources for interpretation of imidate spectra, aiming to understand the underlying causes of spectral features. My technical guide structure is taking shape, starting with an introduction, and progressing to NMR/IR data analysis, complete with tabulated data and structural diagrams. In-text citations are planned, and a comprehensive references section is being prepared.

Establishing Data Collection Strategy

I'm expanding my data collection scope to include ethyl acetimidate hydrochloride. I'm focusing on finding experimental protocols for NMR and IR spectroscopy of compounds closely related to ethyl acetimidate hydrochloride. My primary focus is on establishing the underlying interpretations of NMR and IR data for the compound to assist with data analysis, interpretation of spectral features, and development of a reliable analytical framework. I'm developing a structure for the guide, with an initial focus on introduction and structure diagrams.

The Pivotal Role of the Hydrochloride Salt in the Reactivity and Application of Ethyl Acetimidate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Free Base - Unlocking the Potential of Ethyl Acetimidate Hydrochloride

Ethyl acetimidate, a key reagent in organic synthesis and bioconjugation, is most frequently encountered and utilized in its hydrochloride salt form. This preference is not arbitrary; the protonated nature of ethyl acetimidate hydrochloride imparts a unique combination of stability and reactivity that is crucial for its successful application. This guide provides a comprehensive exploration of the multifaceted role of the hydrochloride salt in governing the reactivity of ethyl acetimidate, offering insights into its synthesis, handling, and diverse applications. We will delve into the mechanistic underpinnings of its enhanced reactivity, provide field-proven protocols, and illuminate the causality behind experimental choices, empowering researchers to leverage this versatile reagent to its full potential.

The Genesis of Reactivity: The Pinner Reaction and the Indispensable Role of Acid Catalysis

Ethyl acetimidate hydrochloride is synthesized via the Pinner reaction, a classic acid-catalyzed addition of an alcohol to a nitrile.[1] The very essence of this transformation hinges on the presence of a strong acid, typically anhydrous hydrogen chloride, which serves a dual, critical purpose.

Firstly, the acid protonates the nitrogen atom of the nitrile (acetonitrile). This protonation dramatically increases the electrophilicity of the nitrile carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of the alcohol (ethanol).[2][3] This initial activation step is the cornerstone of the Pinner reaction's efficiency. Without the acid catalyst, the nitrile remains insufficiently reactive towards the alcohol.

Secondly, the resulting imidate is formed as its hydrochloride salt, often referred to as a "Pinner salt".[1][2] This salt form is significantly more stable and less prone to hydrolysis than the corresponding free base. The protonated nitrogen atom withdraws electron density, reducing the nucleophilicity of the nitrogen and stabilizing the molecule. This stability is paramount for the isolation, storage, and controlled subsequent reactions of the imidate.

Visualizing the Mechanism: Acid-Catalyzed Formation of Ethyl Acetimidate

Caption: Acid-catalyzed mechanism of the Pinner reaction for ethyl acetimidate synthesis.

A Tale of Two Forms: Ethyl Acetimidate Hydrochloride vs. the Free Base

The hydrochloride salt and the free base of ethyl acetimidate exhibit starkly different properties, which dictates their respective utility in the laboratory.

| Property | Ethyl Acetimidate Hydrochloride | Ethyl Acetimidate (Free Base) |

| Physical State | White to light yellow crystalline solid[4] | Oily liquid |

| Stability | Stable under normal temperatures and pressures; moisture-sensitive[5] | Unstable, readily hydrolyzes and polymerizes |

| Handling | Relatively easy to handle as a solid | Difficult to handle and purify due to instability |

| Reactivity | Highly reactive electrophile | Less reactive as an electrophile |

| Solubility | Soluble in water and polar organic solvents | Soluble in organic solvents |

The enhanced stability of the hydrochloride salt is a direct consequence of the protonation of the imino nitrogen. This makes it the preferred form for storage and handling, ensuring a longer shelf-life and consistent reactivity.[5] The free base, in contrast, is notoriously unstable and is typically generated in situ for immediate use in specific applications where the absence of acid is required.

Synthetic Utility: Ethyl Acetimidate Hydrochloride as a Versatile Electrophile

The reactivity of ethyl acetimidate hydrochloride stems from the electrophilic nature of the imidate carbon. The protonated imino group acts as a good leaving group upon nucleophilic attack, driving a variety of chemical transformations.

Amidination: A Gateway to Bioactive Molecules

One of the most prominent applications of ethyl acetimidate hydrochloride is in the synthesis of amidines.[6] This is achieved through the reaction of the imidate with primary or secondary amines. The reaction proceeds via nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol.

This transformation is of significant interest to drug development professionals, as the amidine functional group is a common motif in pharmacologically active molecules. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Experimental Protocol: Synthesis of an N-Substituted Acetamidine

Objective: To synthesize N-benzylacetamidine from ethyl acetimidate hydrochloride and benzylamine.

Materials:

-

Ethyl acetimidate hydrochloride

-

Benzylamine

-

Anhydrous ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a solution of ethyl acetimidate hydrochloride (1.0 eq) in anhydrous ethanol, add benzylamine (1.1 eq) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and hydrochloride salts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylacetamidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the ethyl acetimidate hydrochloride to ethyl acetate.[2]

-

Sodium Bicarbonate Wash: This step is essential to neutralize the hydrochloride salt and remove any acidic byproducts, facilitating the isolation of the neutral amidine product.

Bioconjugation: Modifying Biomolecules with Precision

In the realm of bioconjugation, ethyl acetimidate hydrochloride serves as a valuable tool for the chemical modification of proteins.[7][8] The primary targets for this modification are the ε-amino groups of lysine residues. The reaction results in the conversion of a positively charged amino group into a neutral amidine, a process known as amidination.

This modification can be used to:

-

Probe protein structure and function.

-

Introduce new functional groups for further labeling.

-

Alter the overall charge and isoelectric point of a protein.

The hydrochloride salt is particularly well-suited for these applications as the reactions can often be carried out in aqueous buffers at physiological pH. The stability of the reagent in these conditions is a key advantage.

Visualizing the Workflow: Protein Amidination with Ethyl Acetimidate HCl

Caption: A typical workflow for the amidination of a protein using ethyl acetimidate HCl.

Conclusion: A Protonated Powerhouse in Synthesis and Beyond

The hydrochloride salt of ethyl acetimidate is far more than a mere storage convenience; it is a carefully engineered form that unlocks the full synthetic potential of this versatile reagent. The acid-catalyzed Pinner reaction not only provides an efficient route to its synthesis but also yields a stable, crystalline solid that is readily handled and stored. The protonated imino group is the lynchpin of its reactivity, activating the imidate carbon for nucleophilic attack and enabling a wide array of chemical transformations, most notably the synthesis of amidines and the modification of biomolecules. A thorough understanding of the role of the hydrochloride salt empowers researchers to confidently and effectively employ ethyl acetimidate in their synthetic endeavors, from fundamental organic chemistry to the cutting edge of drug development and bioconjugation.

References

-

Benchchem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

-

NROChemistry. Pinner Reaction.

-

Organic Chemistry Portal. Pinner Reaction.

-

American Chemical Society. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride.

-

Figshare. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride.

-

PubMed. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride.

-

Chemistry Steps. Nitriles to Esters.

-

MOLBASE Encyclopedia. Ethyl acetimidate hydrochloride|2208-07-3.

-

ChemicalBook. Ethyl acetimidate hydrochloride synthesis.

-

SynArchive. Pinner Reaction.

-

Guidechem. Ethyl acetimidate hydrochloride 2208-07-3 wiki.

-

ResearchGate. Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis.

-

Wikipedia. Carboximidate.

-

ChemicalBook. Ethyl acetimidate hydrochloride | 2208-07-3.

-

ResearchGate. Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress | Request PDF.

-

Sigma-Aldrich. Ethyl acetimidate hydrochloride 97%.

-

Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals.

-

PubChem. Ethanimidic acid, ethyl ester, hydrochloride (1:1).

-

BLD Pharm. 2208-07-3|Ethyl acetimidate hydrochloride.

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

-

Sigma-Aldrich. Ethyl acetimidate 97 2208-07-3.

-

Organic Syntheses Procedure.

-

ResearchGate. A Synthesis of Acetamidines | Request PDF.

-

Single Use Support. Bioconjugates: Examples & Applications.

-

Biosynth. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog.

-

Recent developments in bioconjugation: From strategies to design and clinical applications.

Sources

- 1. Carboximidate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl acetimidate hydrochloride|2208-07-3 - MOLBASE Encyclopedia [m.molbase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl acetimidate hydrochloride | 2208-07-3 [chemicalbook.com]

- 8. susupport.com [susupport.com]

An In-Depth Technical Guide on Ethyl Acetimidate Hydrochloride: From Discovery to Modern Applications

Introduction

Ethyl acetimidate hydrochloride, a member of the imidoester family of reagents, has carved a significant niche in the realm of protein chemistry. Its ability to selectively react with primary amino groups under mild conditions has made it an invaluable tool for researchers studying protein structure, function, and interactions. This guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of ethyl acetimidate hydrochloride, tailored for researchers, scientists, and drug development professionals.

The Genesis of a Versatile Reagent: A Historical Perspective

The journey of ethyl acetimidate hydrochloride begins in the broader context of the development of imidoesters as protein modification reagents. While the synthesis of imidates dates back further, their application in protein chemistry was significantly advanced by the work of Michael J. Hunter and M. L. Ludwig in the 1960s. Their research laid the groundwork for using these compounds to probe the structure and function of proteins. They demonstrated that imidates, such as ethyl acetimidate, could react specifically with the ε-amino groups of lysine residues and the α-amino group at the N-terminus of proteins. This specificity, coupled with the retention of the positive charge of the modified amino group, was a critical development, as it minimally perturbs the native conformation of the protein.

Prior to the widespread use of imidoesters, other reagents for modifying amino groups often resulted in a change in the net charge of the protein, which could lead to significant structural and functional alterations. The introduction of ethyl acetimidate and other similar reagents provided a means to chemically modify proteins while preserving their overall charge characteristics, a crucial factor for maintaining biological activity.

Chemical Properties and Reaction Mechanism

Ethyl acetimidate hydrochloride is the hydrochloride salt of the ethyl ester of acetimidic acid. The presence of the imino group makes it reactive towards nucleophiles, particularly primary amines.

Reaction with Primary Amines:

The reaction of ethyl acetimidate with the primary amino groups of proteins (e.g., the ε-amino group of lysine) proceeds through a nucleophilic attack of the unprotonated amine on the carbon atom of the imidoester. This is followed by the elimination of ethanol to form an N-substituted acetamidine. A key feature of this reaction is that for every amino group modified, a new amidine group is formed which retains a positive charge at physiological pH. This preservation of charge is a significant advantage over other amine-modifying reagents like acetic anhydride, which neutralizes the positive charge of the amino group.

Reaction of Ethyl Acetimidate with a Primary Amine. This diagram illustrates the fundamental reaction where ethyl acetimidate modifies a primary amine on a protein to form a positively charged N-substituted acetamidine, releasing ethanol as a byproduct.

Synthesis of Ethyl Acetimidate Hydrochloride

The synthesis of ethyl acetimidate hydrochloride is typically achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, acetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.

Step-by-Step Pinner Reaction for Ethyl Acetimidate Hydrochloride Synthesis:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the imidate ester to the corresponding amide.

-

Reactant Mixture: Acetonitrile and an equimolar amount of absolute ethanol are mixed in a suitable solvent, such as anhydrous diethyl ether or dioxane.

-

Acid Catalyst: Anhydrous hydrogen chloride gas is bubbled through the cooled reaction mixture. The HCl acts as a catalyst and also forms the hydrochloride salt of the resulting imidoester.

-

Reaction Progression: The mixture is typically stirred at a low temperature (e.g., 0°C) for several hours to allow for the formation of the ethyl acetimidate hydrochloride precipitate.

-

Isolation and Purification: The resulting white crystalline solid is collected by filtration, washed with the anhydrous solvent to remove unreacted starting materials, and then dried under vacuum.

Applications in Protein Chemistry

The unique properties of ethyl acetimidate hydrochloride have led to its widespread use in several key areas of protein research.

Probing Protein Structure and Function

By selectively modifying lysine residues, ethyl acetimidate can be used to identify accessible and reactive amino groups on the protein surface. This information can provide insights into the protein's tertiary and quaternary structure. Furthermore, by comparing the activity of the modified protein to the native protein, researchers can infer the importance of specific lysine residues for biological function.

Cross-Linking Studies

When used in conjunction with other bifunctional cross-linking reagents, ethyl acetimidate can help to elucidate protein-protein interactions. For instance, after modifying a protein with ethyl acetimidate, a second reagent that reacts with the newly introduced amidine group can be used to cross-link it to interacting partners.

Stabilization of Proteins

The amidination of lysine residues can sometimes lead to increased protein stability. This is thought to be due to the preservation of the positive charge and the potential for the formation of new intramolecular interactions.

Experimental Protocol: Modification of a Protein with Ethyl Acetimidate Hydrochloride

This protocol provides a general framework for the modification of a protein with ethyl acetimidate hydrochloride. The optimal conditions (e.g., pH, reagent concentration, reaction time) will vary depending on the specific protein and the desired degree of modification.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate or borate buffer, pH 7.0-9.0)

-

Ethyl acetimidate hydrochloride

-

Reaction buffer (e.g., 0.2 M sodium borate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Dialysis tubing or desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the ethyl acetimidate hydrochloride in the reaction buffer to the desired concentration. A 10 to 100-fold molar excess of the reagent over the total concentration of amino groups in the protein is a common starting point.

-

Reaction Initiation: Add the freshly prepared ethyl acetimidate solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time points and assaying for the number of modified amino groups.

-

Reaction Quenching: Stop the reaction by adding the quenching solution. The primary amines in the Tris buffer will react with any remaining ethyl acetimidate.

-

Removal of Excess Reagent: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

-

Characterization: Characterize the extent of modification using techniques such as amino acid analysis or mass spectrometry. The functional activity of the modified protein should also be assessed.

Protein Modification Workflow. A step-by-step workflow for the chemical modification of a protein using ethyl acetimidate hydrochloride, from preparation to final characterization.

Conclusion

Ethyl acetimidate hydrochloride remains a cornerstone reagent in the protein chemist's toolbox. Its historical development, rooted in the need for specific and charge-preserving modification of amino groups, has paved the way for numerous applications in understanding protein structure and function. From its synthesis via the Pinner reaction to its application in detailed experimental protocols, this guide has provided a comprehensive overview of this versatile compound. As research continues to push the boundaries of protein science, the fundamental principles and applications of ethyl acetimidate hydrochloride will undoubtedly continue to be of significant value.

References

-

Hunter, M. J., & Ludwig, M. L. (1962). The reaction of imidoesters with proteins and related small molecules. Journal of the American Chemical Society, 84(18), 3491-3504. [Link]

- Pinner, A. (1892).

Methodological & Application

Protocol for protein modification using ethyl acetimidate hydrochloride

Starting Research on Modification

I'm currently focused on extensive Google searches to find reliable information about ethyl acetimidate hydrochloride. I'm prioritizing chemical properties, reaction mechanisms, and common uses in protein modification, and then searching for existing protocols.

Gathering Protocol Information

I'm now diving into searching for established protocols and critical experimental parameters. I'm focusing on buffer conditions, pH, and reaction times, as well as methods for quenching and byproduct removal, and also seeking safety data. Next, I'll shift gears to analytical techniques for quantifying modification.

Structuring the Application Note

I'm now putting together the application note and protocol. I'll start with an introduction to ethyl acetimidate and detail the reaction, including a supporting diagram. Then I'll provide a step-by-step protocol, followed by data analysis and troubleshooting sections, and all of this will be properly cited. The goal is to create a complete and trustworthy guide, incorporating my thorough prior research into a useful format.

Initiating Search Strategy

I'm now starting a detailed plan. First, I'll do extensive Google searches for ethyl acetimidate hydrochloride's properties, reaction mechanisms, and its use in protein modification. After this, I'll seek out established protocols, paying close attention to factors like buffer conditions, safety data and quenching methods. Finally, I will identify analytical techniques for monitoring protein modification.

Cross-linking proteins with ethyl acetimidate hydrochloride

Starting Data Collection

I've started gathering data on ethyl acetimidate hydrochloride. My focus is on its chemical properties, how it reacts with proteins, and its uses in cross-linking. I’m doing comprehensive Google searches to build a solid foundation.

Expanding Research Scope

I'm expanding my research scope, seeking established protocols and application notes for ethyl acetimidate hydrochloride. I'm focusing on experimental parameters, analysis techniques like SDS-PAGE and mass spec, and authoritative sources. I'm aiming to structure an application note with an introduction to protein cross-linking. I plan to detail the reaction mechanism and design a step-by-step protocol.

Initiating Note Structure

I'm now structuring the application note, starting with an introduction to protein cross-linking and the merits of imidoesters like ethyl acetimidate. I'll then delve into the reaction mechanism, detailing how it targets primary amines and emphasizing the importance of pH. I'm also beginning to design the step-by-step experimental protocol, including reagent prep, reaction setup, and quenching, incorporating troubleshooting tips and explanations.

Step-by-step guide for using ethyl acetimidate hydrochloride in experiments

Starting Research: Ethyl Acetimidate

I've just begun digging into ethyl acetimidate hydrochloride. My initial focus is on its biochemical properties, especially its reactivity and how it's used as a cross-linking agent in molecular biology experiments. I'm hitting up Google to get the lay of the land, understanding its common applications is a priority.

Expanding Scope: Ethyl Acetimidate

Deepening the Investigation: Structure

I'm now structuring the guide. First, I'll introduce ethyl acetimidate hydrochloride. Then, I'll detail its mechanism, followed by a protein cross-linking protocol. I'll include troubleshooting, optimization, and a summary of advantages and limitations. Throughout, I'll explain my reasoning and use tables for key data and Graphviz diagrams for reactions and workflows. Citations with links and a reference list will ensure scientific accuracy. I'll review everything before presenting the final response, ensuring it meets all requirements.

Calculating molar excess of ethyl acetimidate for protein labeling

Starting Research on Labeling

I've initiated comprehensive research using Google to gather key information. My focus is on the chemical properties of ethyl acetimidate and its established reaction mechanisms with protein primary amines. I'm also digging into proven protocols for protein labeling. I'm aiming to build a solid foundation of knowledge.

Expanding into Experimental Factors

I'm now expanding my research to include factors affecting the reaction, like pH, temperature, and reaction time. I'm focusing on methods to measure labeling extent and potential limitations of ethyl acetimidate. I also will build the basis for the references section with URLs. I'm actively structuring the application note, starting with an introduction and reaction chemistry, and building into protocols.

Defining Protocol Details